molecular formula C11H16N2O2 B2492371 2-(ethylamino)-N-(3-methoxyphenyl)acetamide CAS No. 743444-53-3

2-(ethylamino)-N-(3-methoxyphenyl)acetamide

Cat. No. B2492371
CAS RN: 743444-53-3
M. Wt: 208.261
InChI Key: JWXVXHBHBSTNAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring a precursor with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and elucidated by spectroscopic techniques (Sharma et al., 2018).

Molecular Structure Analysis

Crystal structure analyses reveal the geometric configurations of similar acetamides. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide exhibits a linearly extended conformation with significant interplanar angles between amide groups. These structures are stabilized by classical N-H...O hydrogen bonds and non-standard C-H...O interactions, creating distinct hydrophilic and hydrophobic areas within the crystal lattice (Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives depends on their structural configuration. The introduction of various substituents can lead to compounds with differing reactivity and potential biological activities. Dimerization of certain acetamide derivatives, for example, significantly improves selectivity for specific receptors, indicating a strong relationship between molecular structure and chemical reactivity (Spadoni et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal systems, are crucial for understanding the potential applications of acetamide compounds. For example, different hydrates and co-crystals of similar compounds demonstrate varied solubility and stability profiles, which are essential for their use in pharmaceutical formulations (Karmakar & Baruah, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity with acids and bases, ability to form hydrogen bonds, and susceptibility to oxidation and reduction, are pivotal for the functionalization of acetamide derivatives. These properties are influenced by the molecular structure, as seen in the formation of hydrogen bonds in the crystal structures and the reactivity towards specific chemical agents (Zhang Qun-feng, 2008).

Scientific Research Applications

  • Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors : The compound was evaluated for its potential as a Protein Tyrosine Phosphatase 1B inhibitor. This study synthesized derivatives of 2-(4-methoxyphenyl) ethyl acetamide, which demonstrated inhibitory activity, correlating well with docking studies and in vivo screening for antidiabetic activity (Saxena et al., 2009).

  • Comparative Metabolism in Herbicides : A study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes used similar compounds. This research is vital for understanding the environmental and health impacts of such herbicides (Coleman et al., 2000).

  • Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide : This research focused on the green synthesis of a related compound, an important intermediate for producing azo disperse dyes. The study utilized a novel Pd/C catalyst for the hydrogenation process, achieving high selectivity and good stability (Zhang, 2008).

  • Chemoselective Acetylation in Antimalarial Drug Synthesis : Another study investigated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The research explored various parameters for optimizing the reaction, contributing to the efficient production of these vital drugs (Magadum & Yadav, 2018).

  • Anion Coordination in Amide Derivatives : A study examined the spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, in anion coordination. This research is significant in the field of crystallography and molecular interactions (Kalita & Baruah, 2010).

  • Biodegradation of Alachlor by Bacteria : A study isolated a new bacterium capable of degrading alachlor, a herbicide structurally related to 2-(ethylamino)-N-(3-methoxyphenyl)acetamide. The research proposed a novel pathway for alachlor biodegradation, contributing to environmental bioremediation efforts (Lee & Kim, 2022).

  • Cytochrome P450 System in Herbicide Degradation : Research on the biodegradation of acetochlor, another related compound, involved the cytochrome P450 system. This study is significant for understanding the enzymatic pathways in the microbial degradation of herbicides (Wang et al., 2015).

  • Synthesis and Evaluation as Antimicrobial Agents : A study synthesized novel derivatives of 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide and evaluated their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Safety and Hazards

Methoxetamine is a new psychoactive substance and its health and social risks were assessed by the Scientific Committee of the EMCDDA . A number of accounts describe compulsive redosing and unintentional consumption of more than was initially planned .

properties

IUPAC Name

2-(ethylamino)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXVXHBHBSTNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylamino)-N-(3-methoxyphenyl)acetamide

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